(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
This compound belongs to the 2-imino-2H-chromene-3-carboxamide class, characterized by a chromene core with an imino group at position 2, a methoxy substituent at position 8, and a carboxamide group at position 2. The phenylimino moiety at position 2 is substituted with a 3-fluoro-2-methyl group, which confers unique electronic and steric properties.
Properties
IUPAC Name |
2-(3-fluoro-2-methylphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-10-13(19)6-4-7-14(10)21-18-12(17(20)22)9-11-5-3-8-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZIZDCNFFYKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 3-fluoro-2-methylaniline with 8-methoxy-2H-chromene-3-carboxylic acid under acidic conditions to form the imine intermediate. This intermediate is then subjected to cyclization and subsequent amide formation to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the imine group reduced to an amine.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its unique chromene structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound has shown promise in biological research, particularly in studying its effects on cellular processes. It may serve as a probe to investigate biological pathways and interactions due to its ability to bind with specific biological targets.
Medicine
In medicinal chemistry, this compound has been identified as a potential lead for drug development. Its structural characteristics suggest possible anti-inflammatory , anticancer , and antimicrobial properties:
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Anticancer Activity : Studies have indicated that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported the following IC50 values for related compounds:
These results suggest that modifications in the structure can enhance the anticancer efficacy of chromene derivatives.
Compound Cell Line IC50 (μM) VIa MCF-7 8.5 VIa PC-3 35.0 VIa A549 0.9 VIa Caco-2 9.9 -
Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria:
Compound Pathogen Tested MIC (μg/mL) 7b E. coli 0.22 7b S. aureus 0.35
These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Industry Applications
In industrial applications, this compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it suitable for various applications in material science.
Case Studies and Research Findings
Recent studies have focused on the biological activity of this compound and its derivatives:
- Cytotoxicity Studies : Research indicates that chromene derivatives can induce apoptosis in cancer cells, which is crucial for their anticancer activity.
- Molecular Docking Studies : These studies have been employed to elucidate interactions between the compound and target proteins involved in cancer progression and microbial resistance, indicating specific binding affinities that enhance its therapeutic potential.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can interfere with the signaling pathways that regulate cell proliferation and apoptosis, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenylimino Group
a) 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15)
- Structural difference: The phenylimino group here is substituted with a 2-chloro group instead of 3-fluoro-2-methyl.
- Reduced steric hindrance compared to the methyl group in the target compound, which may influence binding to biological targets .
- Synthesis : Prepared using 2-hydroxy-3-methoxybenzaldehyde, similar to methods for other chromene derivatives .
b) (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (Compound 1319-0025)
- Structural difference: The phenylimino group is substituted with a 4-cyano group.
- Impact: The cyano group is strongly electron-withdrawing, enhancing electrophilicity at the imino group. May increase reactivity in nucleophilic addition or cyclization reactions compared to the fluoro-methyl-substituted target compound .
c) (2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (MFCD01245348)
- Structural difference: The phenylimino group has a 3-cyano substituent.
- Impact: Meta-substitution of the cyano group alters electronic distribution compared to para-substituted analogs. May exhibit distinct binding modes in enzyme inhibition studies due to spatial orientation differences .
Variations in the Chromene Core
a) 2-Imino-2H-chromene-3-carboxamides with 6-OCH3 or 6-OH Substituents
- Examples : Compounds 1a (R = H), 1b (R = 6-OCH3), and 1c (R = 6-OH, 7-n-C6H13) .
- Impact: Methoxy at position 6 (vs. 8 in the target compound) alters resonance stabilization and solubility.
b) 3-Amino-1-(4-fluorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile
- Structural difference: A benzo[f]chromene core with a cyano group at position 2 and an amino group at position 3.
- The cyano group may confer higher rigidity compared to carboxamide derivatives .
Q & A
Basic: What synthetic routes are recommended for the preparation of (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide?
Methodological Answer:
The synthesis of chromene-3-carboxamide derivatives typically involves a multi-step approach:
- Step 1: Condensation of 8-methoxy-2H-chromene-3-carboxylic acid with 3-fluoro-2-methylaniline in the presence of a coupling agent (e.g., DCC or EDC) to form the imine bond.
- Step 2: Use of a base (e.g., potassium carbonate) in anhydrous DMF to facilitate deprotonation and improve reaction efficiency .
- Step 3: Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in acetone to obtain high-purity crystals for structural validation .
Key Considerations:
- Reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) are critical to avoid oxidation of the imine group.
- Monitor reaction progress using TLC with UV visualization.
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm the Z-configuration of the imine group (δ 8.5–9.0 ppm for the imine proton) and methoxy substituent (δ 3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC): Resolve coupling patterns and assign quaternary carbons.
- X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of stereochemistry and hydrogen-bonding interactions .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₆FN₂O₃: 363.1145).
Advanced: How can computational methods predict the electronic properties of this compound?
Methodological Answer:
Density-functional theory (DFT) is widely used:
- Modeling Software: Gaussian or ORCA with B3LYP/6-311++G(d,p) basis set.
- Key Analyses:
- Frontier Molecular Orbitals (HOMO/LUMO): Predict reactivity and charge-transfer behavior (e.g., HOMO localized on the chromene ring; LUMO on the imine group) .
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions for interaction studies.
- TD-DFT: Simulate UV-Vis spectra (λmax ~350 nm for chromene derivatives) .
Validation: Compare computed IR/Raman spectra with experimental data to refine parameters.
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism):
- Variable-Temperature NMR: Probe exchange processes (e.g., imine-enamine tautomerism) by acquiring spectra at 25°C to −40°C.
- Solid-State vs. Solution-State Analysis: Compare X-ray (solid-state conformation) with NMR (solution dynamics) .
- DFT-MD Simulations: Model solvent effects (e.g., DMSO or chloroform) to reconcile discrepancies .
Advanced: What strategies optimize the compound’s bioactivity in antimicrobial assays?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at the chromene 6-position to enhance membrane permeability .
- Biological Assays:
- MIC Testing: Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Curves: Determine bactericidal vs. bacteriostatic effects.
- Synergistic Studies: Combine with β-lactam antibiotics to overcome resistance mechanisms .
Advanced: How to address low yields in the final synthetic step?
Methodological Answer:
- Reaction Optimization:
- Byproduct Analysis:
- LC-MS: Identify side products (e.g., hydrolyzed carboxamide).
- Kinetic Studies: Adjust stoichiometry (e.g., 1.2 equiv. of 3-fluoro-2-methylaniline) to favor product formation.
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
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Temperature: −20°C in amber vials to prevent photodegradation.
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Humidity Control: Store with desiccants (silica gel) to avoid hydrolysis of the imine bond.
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Solubility Data:
Solvent Solubility (mg/mL) DMSO >50 Ethanol ~10 Water <0.1
Advanced: How to design derivatives for improved pharmacokinetic properties?
Methodological Answer:
- Prodrug Strategies: Esterify the carboxamide group to enhance oral bioavailability.
- LogP Optimization: Introduce hydrophilic substituents (e.g., -OH at the phenyl ring) to reduce LogP from ~3.5 to <2.5.
- Metabolic Stability: Incubate with liver microsomes to identify vulnerable sites (e.g., methoxy demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
